2-furyl-N-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl)carboxamid e
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Overview
Description
2-furyl-N-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl)carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a tetrahydrobenzo[b]thiophene moiety, and a pyrimidine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furyl-N-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl)carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with benzoylisothiocyanate to form a thiourea derivative. This intermediate undergoes cyclization to yield the tetrahydrobenzo[b]thieno[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Techniques like recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-furyl-N-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl)carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research indicates potential anticancer, anti-inflammatory, and antimicrobial properties
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-furyl-N-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl)carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine: Shares a similar core structure but lacks the furan ring and carboxamide group.
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide: Another related compound with different substituents.
Uniqueness
What sets 2-furyl-N-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimidin-4-yl)carboxamide apart is its unique combination of the furan ring, tetrahydrobenzo[b]thiophene moiety, and pyrimidine ring
Properties
Molecular Formula |
C15H13N3O2S |
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Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C15H13N3O2S/c19-14(10-5-3-7-20-10)18-13-12-9-4-1-2-6-11(9)21-15(12)17-8-16-13/h3,5,7-8H,1-2,4,6H2,(H,16,17,18,19) |
InChI Key |
HRIGUTMGNUCSBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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